N-sec-Butylacetamide

Descripción general

Descripción

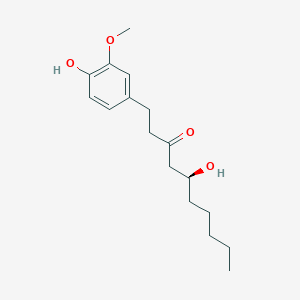

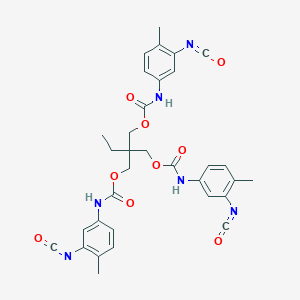

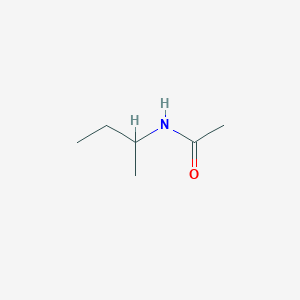

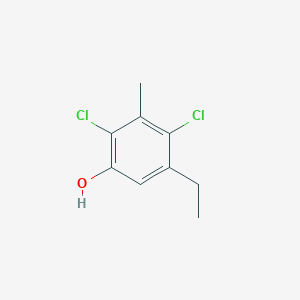

N-sec-Butylacetamide is a chemical compound with the molecular formula C6H13NO . It is used in various applications, including as a reagent in chemical reactions .

Synthesis Analysis

The synthesis of N-sec-Butylacetamide can be achieved through various methods. One such method involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This reaction is efficient and produces N-sec-Butylacetamide in excellent yields .Molecular Structure Analysis

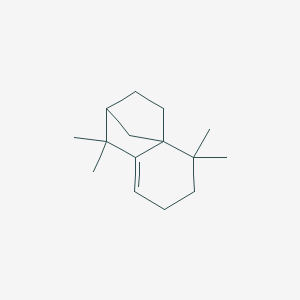

The molecular structure of N-sec-Butylacetamide consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis

N-sec-Butylacetamide has a density of 0.9±0.1 g/cm3, a boiling point of 207.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 33.4±0.3 cm3, and a molar volume of 133.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis of N-tert-butyl amides

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of amides.

Summary of Application

N-tert-butyl amides are synthesized from the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate . This synthesis is efficient, mild, and inexpensive .

Methods of Application

The synthesis is catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 h. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 h .

Results or Outcomes

The synthesis of N-tert-butyl amides from the reaction of nitriles with tert-butyl benzoate resulted in high yields (83-97%) . This method provides a convenient and efficient way to synthesize N-tert-butyl amides .

Drug Synthesis

Field

This application is in the field of Pharmaceutical Sciences , specifically in drug synthesis.

Summary of Application

The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . These drugs are used to treat various conditions like benign prostatic hyperplasia, HIV, and HIV-associated central nervous system (CNS) disease .

Methods of Application

The N-tert-butyl amide group in these drugs is usually synthesized by the condensation of carboxylic acids with tert-butyl amines . Other methods include the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .

Results or Outcomes

The drugs containing the N-tert-butyl amide group have been effective in treating the conditions they were developed for . For example, finasteride is used to treat benign prostatic hyperplasia, nelfinavir is used in the treatment of HIV, and CPI-1189 is a candidate for neuroprotective therapy in humans with HIV-associated CNS disease .

Safety And Hazards

Propiedades

IUPAC Name |

N-butan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILVHGGOUFZULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324267 | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-sec-Butylacetamide | |

CAS RN |

1189-05-5 | |

| Record name | N-sec-Butylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-sec-Butylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SEC-BUTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)